molecular formula C12H18N2 B1371789 N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine CAS No. 916792-22-8

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine

Cat. No.: B1371789
CAS No.: 916792-22-8
M. Wt: 190.28 g/mol
InChI Key: OHBYUIJYWIIRTE-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine is a chemical compound with the molecular formula C12H19N2 It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    N-Methylation: The resulting tetrahydroquinoline is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

    Reductive Amination: The final step involves the reductive amination of the N-methylated tetrahydroquinoline with formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the methanamine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into fully saturated amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study the structure-activity relationships of tetrahydroquinoline derivatives and their biological effects.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: The parent compound of N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine, used in similar applications.

    N-methyl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar chemical properties and applications.

    Quinoline: An aromatic compound with a similar core structure but different reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2/h5-6,8,13H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBYUIJYWIIRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N(CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639890
Record name N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-22-8
Record name 1,2,3,4-Tetrahydro-N,1-dimethyl-6-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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